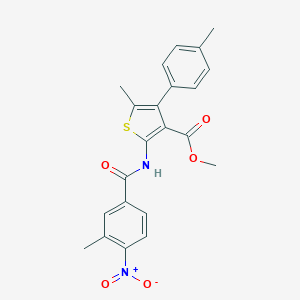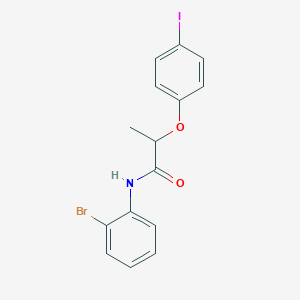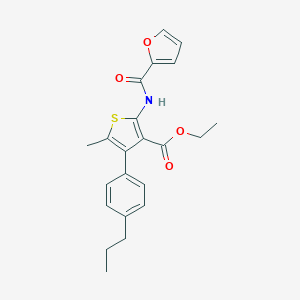![molecular formula C19H14ClN3O5 B450370 2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450370.png)
2-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that features a furan ring, a nitrophenoxy group, and a benzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable leaving group on the furan ring.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety is formed by reacting a benzoyl chloride derivative with hydrazine.
Final Coupling Reaction: The final step involves coupling the furan derivative with the benzohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide: shares structural similarities with other furan derivatives and benzohydrazides.
Furan-2-carboxaldehyde derivatives: These compounds also feature a furan ring and are used in various synthetic applications.
Benzohydrazide derivatives: These compounds are known for their biological activities and are used in medicinal chemistry.
Uniqueness
- The unique combination of the furan ring, nitrophenoxy group, and benzohydrazide moiety in 2-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide provides it with distinct chemical and biological properties that are not commonly found in other compounds.
属性
分子式 |
C19H14ClN3O5 |
|---|---|
分子量 |
399.8g/mol |
IUPAC 名称 |
2-chloro-N-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H14ClN3O5/c20-18-4-2-1-3-17(18)19(24)22-21-11-15-9-10-16(28-15)12-27-14-7-5-13(6-8-14)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+ |
InChI 键 |
AZLNGQGXOPSNFW-SRZZPIQSSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(2,4-dichlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450289.png)
![3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B450290.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450292.png)
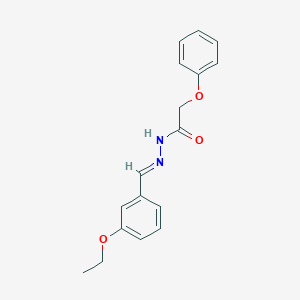
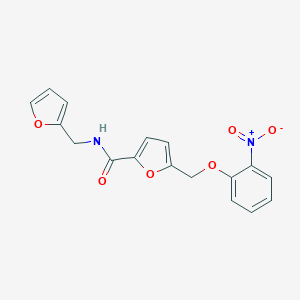
![METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B450298.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450299.png)
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450300.png)
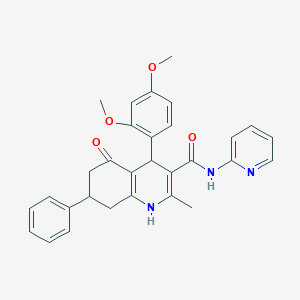
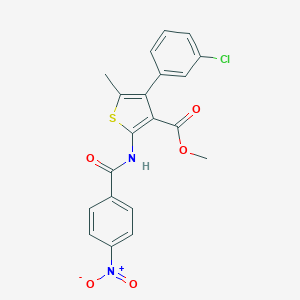
![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450307.png)
